BenchChemオンラインストアへようこそ!

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Physicochemical property profiling Fragment-based drug design Lead-likeness assessment

3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1097781-18-4) is the N3-aminoethyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one scaffold validated in fragment-based drug discovery against kinases (PDK1) and PDEs (PDE7). The primary amine handle enables direct coupling, bioconjugation, or salt formation. This [3,2-d] regioisomer differs from the [2,3-d] isomer (CAS 1017029-69-4) and unsubstituted parent (CAS 16234-10-9) with ΔXLogP -0.7, ΔTPSA +17 Ų, enhancing aqueous solubility. Ideal for parallel library synthesis via N3 diversification. ≥95% HPLC.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 1097781-18-4
Cat. No. B1438074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1097781-18-4
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN(C2=O)CCN
InChIInChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2
InChIKeyRLBQITSEZMWQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1097781-18-4): A Functionalized Thienopyrimidinone Building Block for Fragment-Based and Kinase-Targeted Discovery


3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1097781-18-4, molecular formula C8H9N3OS, MW 195.24 g/mol) is an N3-aminoethyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one [1]. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is recognized as a privileged heterocyclic core in medicinal chemistry owing to its structural resemblance to purines and its demonstrated utility across multiple target classes including phosphodiesterases, kinases, and anti-infective targets [2][3]. The N3-(2-aminoethyl) substituent introduces a primary amine handle that can be exploited for further derivatization, salt formation, or bioconjugation, while simultaneously modulating the physicochemical profile of the core scaffold relative to the unsubstituted parent [1].

Why a Generic Thienopyrimidinone Cannot Substitute for 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one in Synthesis and Screening Workflows


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold family encompasses at least four distinct regioisomeric and oxidation-state variants commercially available under similar purity specifications (typically ≥95%). Substituting the target compound with the unsubstituted parent scaffold (CAS 16234-10-9) forfeits the primary amine functional handle, alters the computed logP by approximately 0.7 units and TPSA by approximately 17 Ų, and changes the hydrogen-bond donor/acceptor profile — all of which can materially affect downstream coupling efficiency, solubility, and target engagement in fragment-growing campaigns [1][2]. The [2,3-d] regioisomer (CAS 1017029-69-4) and the 2,4-dione analog (CAS 1934800-66-4) represent structurally distinct chemical entities whose receptor-binding geometries and metabolic liabilities cannot be extrapolated from [3,2-d]-4-one data [3].

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1097781-18-4)


Computed Physicochemical Profile: XLogP and TPSA Differentiation from the Parent Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

The N3-(2-aminoethyl) substituent substantially alters the computed physicochemical properties of the target compound relative to the unsubstituted parent scaffold thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9). The target compound exhibits an XLogP3-AA value of 0 versus approximately 0.7 for the parent scaffold, representing a decrease of approximately 0.7 log units and indicating enhanced hydrophilicity [1][2]. Concurrently, the topological polar surface area (TPSA) increases from approximately 69.7 Ų (parent) to 86.9 Ų (target), a gain of approximately 17.2 Ų that reflects the contribution of the primary amine [1][2]. The target compound also gains one hydrogen bond donor (from 0 to 1) relative to the parent [1]. These shifts place the target compound closer to lead-like physicochemical space and provide a measurable rationale for selecting this specific derivative when improved aqueous solubility or reduced logP is desired in a fragment-growing or library-design context.

Physicochemical property profiling Fragment-based drug design Lead-likeness assessment

Scaffold Privilege: Thieno[3,2-d]pyrimidin-4(3H)-one Core Validated as a Fragment Starting Point for PDK1 and PDE7 Inhibitor Discovery

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been independently validated across two major drug target classes. In PDK1 kinase discovery, fragment-based NMR screening at S*BIO identified a thieno[3,2-d]pyrimidin-4(3H)-one hit with an IC50 of 55 μM and ligand efficiency (LE) of 0.39 kcal mol⁻¹ per heavy atom; structure-guided optimization yielded a 10-fold improvement in potency while maintaining acceptable LE [1]. In phosphodiesterase (PDE7) inhibitor programs, the same scaffold served as the starting point for the discovery of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones achieving single-digit nanomolar PDE7 potency (IC50 as low as 0.32 nM for lead compound 24) with selectivity over PDE3, PDE4, and PDE5 [2][3]. These data establish the scaffold as a productive fragment hit across unrelated target classes. The target compound 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a functionalized variant of this same validated scaffold, in which the N3-aminoethyl group provides a synthetic vector for elaboration without occupying the C2, C6, or C7 positions that are critical for target engagement in both the PDK1 and PDE7 series.

Kinase inhibitor discovery Phosphodiesterase inhibition Fragment-based screening

Regioisomeric Differentiation: Thieno[3,2-d] versus Thieno[2,3-d] Fusion and Its Impact on Biological Activity Profiles

The thieno[3,2-d] (sulfur adjacent to the ketone-bearing ring) and thieno[2,3-d] (sulfur distal to the ketone-bearing ring) regioisomers are structurally distinct and not interchangeable. A systematic scaffold-hopping study by Mustière et al. (2022) demonstrated that the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is the productive core for antiplasmodial activity, with the mandatory requirement of a heteroatom at position 5 for potency against the K1 multi-resistant strain of Plasmodium falciparum [1]. The target compound (CAS 1097781-18-4) bears the [3,2-d] fusion pattern, distinguishing it from the commercially available regioisomer 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1017029-69-4) which carries the [2,3-d] fusion . In PDE7 inhibitor programs, the [3,2-d] scaffold was specifically selected over other thienopyrimidine regioisomers for its favorable binding geometry and synthetic tractability [2]. These data collectively demonstrate that regioisomeric substitution is a critical differentiator — not a minor structural nuance — when selecting a thienopyrimidinone building block.

Regioisomer selectivity Scaffold hopping Antiplasmodial drug discovery

Oxidation State Differentiation: 4-One versus 2,4-Dione and Implications for Hydrogen-Bonding Geometry

The target compound is a monoketone (4-one) with the N3 position alkylated, preserving the N1-H as a hydrogen bond donor. In contrast, the dione analog 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1934800-66-4, MW 211.24 g/mol) contains two carbonyl groups, altering the hydrogen-bond donor/acceptor pattern and the tautomeric equilibrium . In the context of kinase hinge binding, the 4-one scaffold can engage the kinase hinge region via the N1-H donor and the C4=O acceptor, a binding mode that has been structurally characterized in the Pim kinase inhibitor series (PDB 3JYA) where 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones achieve subnanomolar to low nanomolar Ki values against all three Pim kinase isoforms with excellent selectivity [1]. The 2,4-dione analog introduces an additional carbonyl that can alter the tautomeric preference and may compete for or disrupt the canonical hinge-binding interaction. For projects targeting kinase or PDE ATP-binding sites, selecting the monoketone (4-one) oxidation state is mechanistically aligned with the documented binding mode of structurally characterized inhibitors, whereas the 2,4-dione may be more appropriate for targets requiring a uracil-mimetic pharmacophore [2].

Oxidation state specificity Kinase hinge-binding motif Hydrogen bond donor/acceptor pattern

Synthetic Accessibility: One-Pot AlMe₃-Mediated Route to N3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-ones Enables Efficient Library Synthesis

A novel one-pot synthetic route for constructing N-substituted thieno[3,2-d]pyrimidin-4(3H)-ones was developed by Peat et al., employing an AlMe₃-promoted ester-to-amide conversion as the key cyclization step [1]. This methodology enables the direct incorporation of diverse amine substituents at the N3 position from readily available thiophene ester precursors, providing a convergent and operationally simple approach that is amenable to parallel synthesis. The target compound 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is accessible via this general route by employing ethylenediamine (or a monoprotected variant) as the amine component, followed by deprotection. In contrast, substitution at the C2 position (e.g., CAS 31895-79-1, 2-[(2-aminoethyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one) typically requires a different synthetic sequence involving nucleophilic aromatic substitution of a 2-chloro or 2-methylthio precursor, which may introduce additional synthetic steps and purification challenges . The one-pot AlMe₃ methodology offers a practical advantage for laboratories seeking to generate focused libraries of N3-substituted thienopyrimidinones with variable amine substituents.

One-pot synthesis Parallel library production AlMe₃-mediated amidation

Optimal Procurement and Application Scenarios for 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one


Fragment-Growing Campaigns Requiring a Primary Amine Handle on a Validated Kinase/PDE Scaffold

In fragment-based drug discovery (FBDD) programs targeting kinases or phosphodiesterases, the thieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated fragment hit validation in both PDK1 (initial IC50 = 55 μM, LE = 0.39) and PDE7 (optimized leads reaching IC50 = 0.32 nM) [1][2][3]. The N3-(2-aminoethyl) substituent of the target compound provides a primary amine that can be directly coupled to carboxylic acid-containing fragments, biotin tags, or fluorophores without requiring additional deprotection or functional group interconversion steps. This scenario is most appropriate when the C2, C6, and C7 positions of the scaffold need to remain unencumbered for subsequent SAR exploration, as the N3-aminoethyl vector projects away from the hinge-binding region based on the Pim kinase co-crystal structure (PDB 3JYA) [4].

Regioisomer-Specific Procurement for Anti-Infective Drug Discovery Programs

For antiplasmodial drug discovery, the thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as the active core, with the [2,3-d] regioisomer showing distinct (and generally inferior) biological profiles [1]. When procuring aminoethyl-functionalized thienopyrimidinone building blocks for antimalarial or related anti-infective screening cascades, researchers must specifically request CAS 1097781-18-4 ([3,2-d] fusion) and not the commercially co-listed CAS 1017029-69-4 ([2,3-d] fusion), as the regioisomeric identity is a determinant of biological outcome. The 95% purity specification (HPLC) available from multiple vendors provides sufficient quality for primary screening, though additional purification (e.g., preparative HPLC) may be warranted for biophysical assays [2].

Physicochemical Property-Driven Library Design Using Computed Descriptors

For medicinal chemistry teams constructing compound libraries with controlled physicochemical properties, the target compound offers computed XLogP3-AA = 0 and TPSA = 86.9 Ų, placing it in a more hydrophilic quadrant of chemical space compared to the parent scaffold (XLogP = 0.7, TPSA = 69.7 Ų) [1][2]. The magnitude of these shifts (ΔXLogP = −0.7, ΔTPSA = +17.2 Ų) is substantial and mechanistically attributable to the primary amine moiety. This makes the target compound a rational choice when the design hypothesis requires improved aqueous solubility or reduced membrane permeability relative to unsubstituted thienopyrimidinone analogs. The computed descriptors should be used as relative ranking tools within an analog series rather than as absolute predictors of experimental solubility or permeability.

Parallel Library Synthesis Exploiting the N3 Substitution Vector

The one-pot AlMe₃-mediated synthetic route to N3-substituted thieno[3,2-d]pyrimidin-4(3H)-ones [1] makes the N3 position an attractive diversification point for parallel library production. The target compound, with its free primary amine, can serve as a common intermediate for amide coupling, reductive amination, or sulfonamide formation, enabling the rapid generation of diverse analog sets. This synthetic strategy is orthogonal to diversification at C2 or C6/C7, allowing independent exploration of multiple substitution vectors in a matrix format. For procurement of the target compound as a library synthesis intermediate, specification of ≥95% purity with confirmation of the free base form (not the hydrochloride salt, unless specifically required) is recommended to ensure consistent coupling stoichiometry.

Quote Request

Request a Quote for 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.